

KDOAM-25: A Potent and Selective KDM5 Histone Demethylase Inhibitor

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Compound of Interest

Compound Name: *Kdoam-25*

Cat. No.: *B15587756*

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An In-depth Technical Guide on its Discovery, Mechanism, and Application

This document provides a comprehensive technical overview of **KDOAM-25**, a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine demethylases. It is intended for researchers, scientists, and drug development professionals interested in epigenetic modulation and cancer therapeutics.

Discovery and Chemical Properties

KDOAM-25 was identified as a potent inhibitor of the KDM5 (also known as JARID1) subfamily of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), particularly the tri-methylated state (H3K4me3), which is a key marker of active transcription start sites.[1][2] The dysregulation of KDM5 enzymes has been linked to various cancers, making them a compelling target for therapeutic intervention.[1]

KDOAM-25 is available as a free base and a more stable citrate salt.[3][4] Due to the reported instability of the free base, the citrate salt is recommended for improved handling and reproducibility in long-term studies.[3]

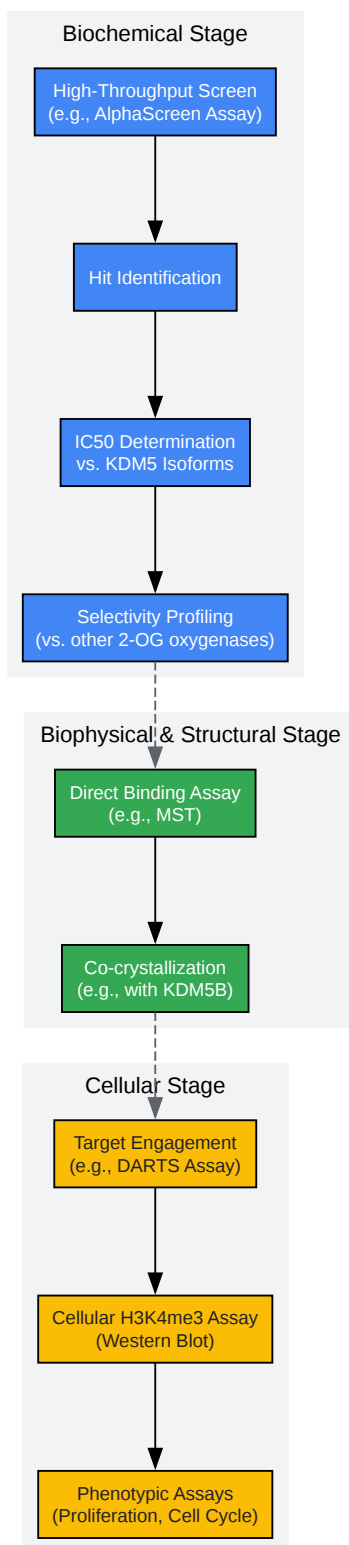
Chemical Structure and Properties:

- Molecular Formula: $C_{15}H_{25}N_5O_2$ [5]

- Molecular Weight: 307.39 g/mol [\[5\]](#)
- IUPAC Name: 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide[\[6\]](#)
- CAS Number: 2230731-99-2[\[5\]](#)

The discovery and characterization workflow for an inhibitor like **KDOAM-25** typically follows a multi-stage process from initial screening to cellular validation.

Figure 1. General Workflow for KDOAM-25 Characterization

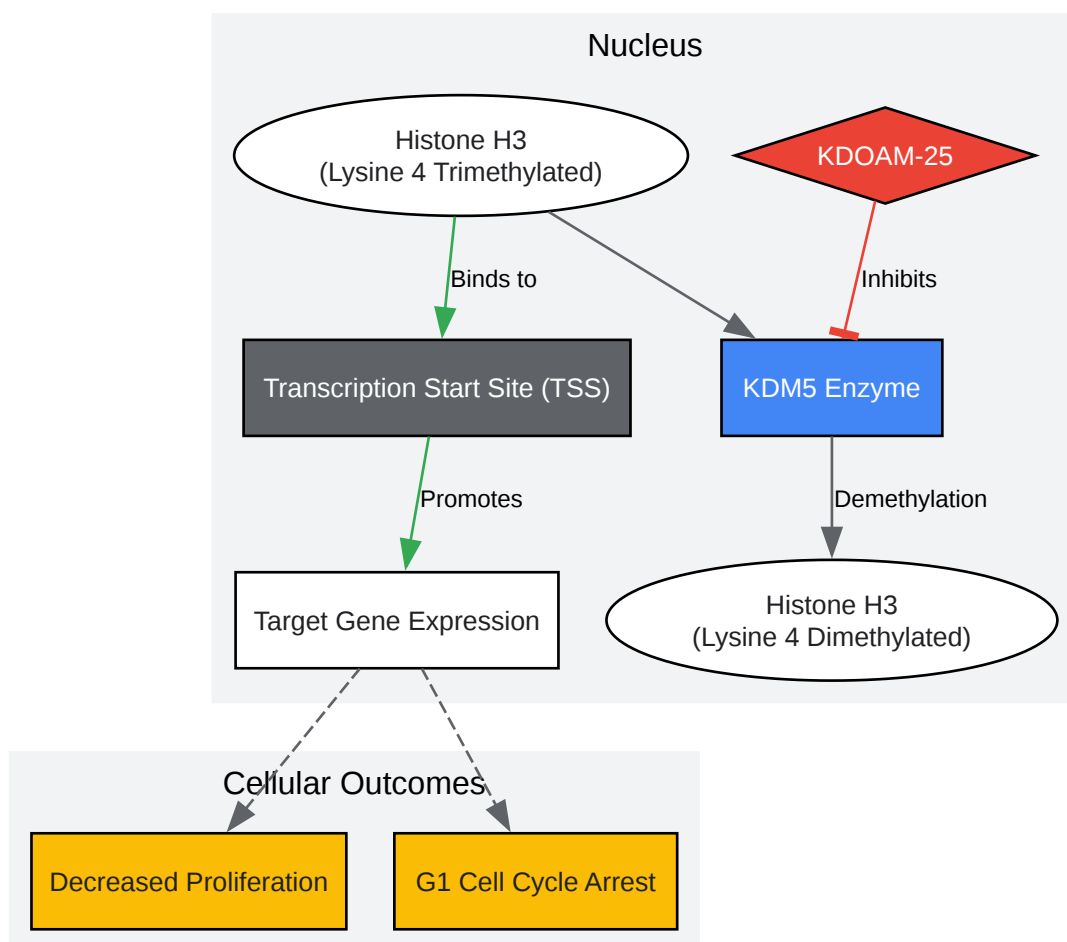
[Click to download full resolution via product page](#)Figure 1. General Workflow for **KDOAM-25** Characterization

Mechanism of Action and Signaling Pathway

KDOAM-25 functions as a 2-OG competitive inhibitor.[7] The crystal structure of **KDOAM-25** in complex with KDM5B (PDB ID: 5A3N) reveals that it binds to the enzyme's active site, coordinating the catalytic iron (or its crystallographic surrogate, Mn(II)) as a bidentate metal chelator.[8] This binding action physically obstructs the natural substrate, preventing the demethylation of H3K4me3.

The consequence of KDM5 inhibition is the accumulation of H3K4me3 at transcription start sites.[9] This epigenetic modification leads to changes in gene expression that can impact fundamental cellular processes. In multiple myeloma (MM1S) cells, treatment with **KDOAM-25** results in a G1 cell-cycle arrest and impairs proliferation.[9][10]

Figure 2. KDOAM-25 Mechanism of Action on KDM5 Pathway



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Figure 2. **KDOAM-25** Mechanism of Action on KDM5 Pathway

Quantitative Data Summary

KDOAM-25 demonstrates high potency against all four KDM5 isoforms and exhibits robust activity in cellular models.

Table 1: Biochemical Inhibitory Potency of **KDOAM-25**[\[4\]](#)[\[5\]](#)[\[9\]](#)

Target Isoform	IC ₅₀ (nM)
KDM5A	71
KDM5B	19
KDM5C	69

| KDM5D | 69 |

Table 2: Cellular Activity of **KDOAM-25**

Cell Line	Assay	Endpoint	Value	Reference
MM1S (Multiple Myeloma)	Cell Viability	IC₅₀	~30 µM	[9][10]
MM1S (Multiple Myeloma)	Cell Cycle	Effect	G1 Arrest	[9]
MCF-7 (Breast Cancer)	Histone Methylation	Effect	Increased H3K4me3	[2] [11]

| 92.1-R (Uveal Melanoma) | Cell Viability | Effect | Robust Inhibition |[\[12\]](#) |

KDOAM-25 is highly selective for the KDM5 sub-family, with no significant inhibition reported against other 2-OG oxygenases at concentrations up to 4.8 µM.[\[7\]](#)

Key Experimental Protocols

Reproducible characterization of KDM5 inhibitors requires robust methodologies. The following are summaries of key protocols used to validate **KDOAM-25**.

4.1 In Vitro KDM5 Demethylase Assay (AlphaScreen-based)[1] This biochemical assay quantifies the demethylase activity of KDM5 enzymes.

- Objective: To determine the IC₅₀ value of **KDOAM-25** against recombinant KDM5 enzymes.
- Principle: The assay detects the product of the demethylation reaction (H3K4me2) using AlphaLISA® technology. A biotinylated H3K4me3 peptide substrate is incubated with the KDM5 enzyme, co-factors (Fe(II), 2-OG, ascorbate), and varying concentrations of **KDOAM-25**.
- Methodology:
 - Prepare a reaction mixture containing recombinant KDM5 enzyme in assay buffer.
 - Add serial dilutions of **KDOAM-25** (or DMSO as a vehicle control).
 - Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate and 2-oxoglutarate.
 - Incubate to allow for the enzymatic reaction.
 - Stop the reaction and add AlphaLISA® acceptor beads (conjugated to an anti-H3K4me2 antibody) and streptavidin-coated donor beads.
 - Incubate in the dark to allow bead proximity binding.
 - Read the signal on an appropriate plate reader (e.g., EnVision).
- Data Analysis: The resulting signal is inversely proportional to enzyme activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

4.2 Drug Affinity Responsive Target Stability (DARTS)[12] This method verifies direct target engagement in a cellular context.

- Objective: To confirm that **KDOAM-25** directly binds to and stabilizes KDM5B protein in cell lysates.
- Principle: Drug binding to a target protein can alter its conformation, leading to a change in its susceptibility to protease digestion.
- Methodology:
 - Treat cells of interest with **KDOAM-25** or a vehicle control.
 - Lyse the cells to obtain total protein extracts.
 - Aliquot the lysates and treat with varying concentrations of a broad-specificity protease (e.g., pronase).
 - Incubate to allow for protein digestion.
 - Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
 - Separate proteins via SDS-PAGE and perform a Western blot using an antibody against the target protein (KDM5B).
- Data Analysis: Increased stability of KDM5B in the presence of **KDOAM-25** is observed as reduced degradation (i.e., a stronger band) at higher protease concentrations compared to the vehicle control.

4.3 Cellular H3K4me3 Level Assessment (Western Blot)[2][11] This assay measures the downstream cellular effect of KDM5 inhibition.

- Objective: To quantify the change in global H3K4me3 levels in cells following treatment with **KDOAM-25**.
- Methodology:
 - Culture cells (e.g., MCF-7 or MM1S) and treat with various concentrations of **KDOAM-25** for a specified time (e.g., 24 hours).
 - Harvest cells and prepare histone extracts or whole-cell lysates.

- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific for H3K4me3.
- Probe a parallel membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., total Histone H3).
- Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total H3 signal to determine the relative increase in methylation upon inhibitor treatment.

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